3-(pyridin-3-yl)-1H-indazole
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Overview
Description
3-(pyridin-3-yl)-1H-indazole is a heterocyclic compound that features both a pyridine and an indazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural similarity to other bioactive molecules.
Mechanism of Action
Target of Action
Similar compounds such as imidazo[1,2-a]pyridine analogues have been reported to exhibit significant activity against multidrug-resistant tuberculosis .
Mode of Action
Indole derivatives, which share a similar structure, are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
It is generally expected that passively absorbed compounds with a topological polar surface area (tpsa) greater than 140 a^o have poor oral bioavailability .
Result of Action
Indole derivatives are known to exhibit a broad spectrum of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
The synthesis of similar compounds has been reported to involve environmentally friendly procedures, including heterogeneous catalytic systems, ligand-free systems, ultrasound, and microwave-assisted reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(pyridin-3-yl)-1H-indazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-aminopyridine with hydrazine derivatives under acidic conditions to form the indazole ring. Another approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki or Sonogashira coupling, to introduce the pyridine moiety onto a preformed indazole scaffold .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using optimized conditions for yield and purity. Catalysts such as palladium on carbon (Pd/C) and solvents like dimethylformamide (DMF) are often employed to facilitate the reactions. The process may also include purification steps such as recrystallization or chromatography to ensure the desired product’s quality .
Chemical Reactions Analysis
Types of Reactions
3-(pyridin-3-yl)-1H-indazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and bases like potassium carbonate for nucleophilic substitutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce various hydrogenated derivatives .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and catalysts.
Comparison with Similar Compounds
Similar Compounds
- 3-(pyridin-2-yl)-1H-indazole
- 3-(pyridin-4-yl)-1H-indazole
- 3-(pyridin-3-yl)-1H-pyrazole
Uniqueness
3-(pyridin-3-yl)-1H-indazole is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. Compared to its analogs, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable compound for drug discovery and development .
Properties
IUPAC Name |
3-pyridin-3-yl-1H-indazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3/c1-2-6-11-10(5-1)12(15-14-11)9-4-3-7-13-8-9/h1-8H,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDWHWHNSNXLWPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN2)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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